

# An In-depth Technical Guide on the Physical Properties of Pure Tetraethylurea

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## Compound of Interest

Compound Name: Tetraethylurea

Cat. No.: B072240

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This technical guide provides a comprehensive overview of the boiling and melting points of pure **tetraethylurea** (CAS No: 1187-03-7). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide synthesizes data from various chemical databases and outlines the standard experimental protocols for the determination of these fundamental physical properties.

## Physical Properties of Tetraethylurea

**Tetraethylurea**, with the chemical formula  $C_9H_{20}N_2O$ , is a substituted urea compound.[1] Accurate determination of its physical properties, such as boiling and melting points, is crucial for its application in research and industry, particularly when used as a solvent or a reagent in chemical synthesis.[2][3]

The boiling and melting points of pure **tetraethylurea**, as reported in scientific literature and chemical databases, are summarized in the table below. It is important to note the variations in reported values, which may be attributed to different experimental conditions or measurement techniques.

Physical Property	Value	Unit	Source
Boiling Point	211 - 213	°C	ChemicalBook[2][3]
209	°C (482 K)	NIST WebBook[4]	
Melting Point	-20.15	°C	ChemicalBook[2]
Triple Point	-33.45	°C (239.7 K)	NIST WebBook[4]

Note: The triple point is the temperature and pressure at which the solid, liquid, and vapor phases of a substance coexist in thermodynamic equilibrium. It is often very close to the normal melting point.[5]

## Experimental Protocols for Determination of Physical Properties

The following sections detail the standard methodologies for the experimental determination of the boiling and melting points of a pure chemical substance like **tetraethylurea**.

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For pure crystalline compounds, this transition occurs over a narrow temperature range.[6][7]

Apparatus:

- Mel-Temp apparatus or similar calibrated melting point apparatus[6]
- Capillary tubes (sealed at one end)[6]
- Sample of pure **tetraethylurea**
- Thermometer (calibrated)

Procedure:

- Sample Preparation: A small amount of finely powdered, dry **tetraethylurea** is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into

the sealed end, aiming for a sample height of 1-2 mm.[6]

- Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.[6]
- Approximate Melting Point Determination: A preliminary, rapid heating is performed to get an approximate melting point range.[7][8]
- Accurate Melting Point Determination: A new sample is prepared and the apparatus is allowed to cool to at least 10-15°C below the approximate melting point. The sample is then heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7][8]
- Data Recording: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.[6] For a pure substance, this range should be narrow (0.5-1°C).[7]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Apparatus:

- Small test tube or distillation flask
- Capillary tube (sealed at one end)
- Heating apparatus (e.g., oil bath or heating mantle)
- Thermometer (calibrated)
- Sample of pure **tetraethylurea**

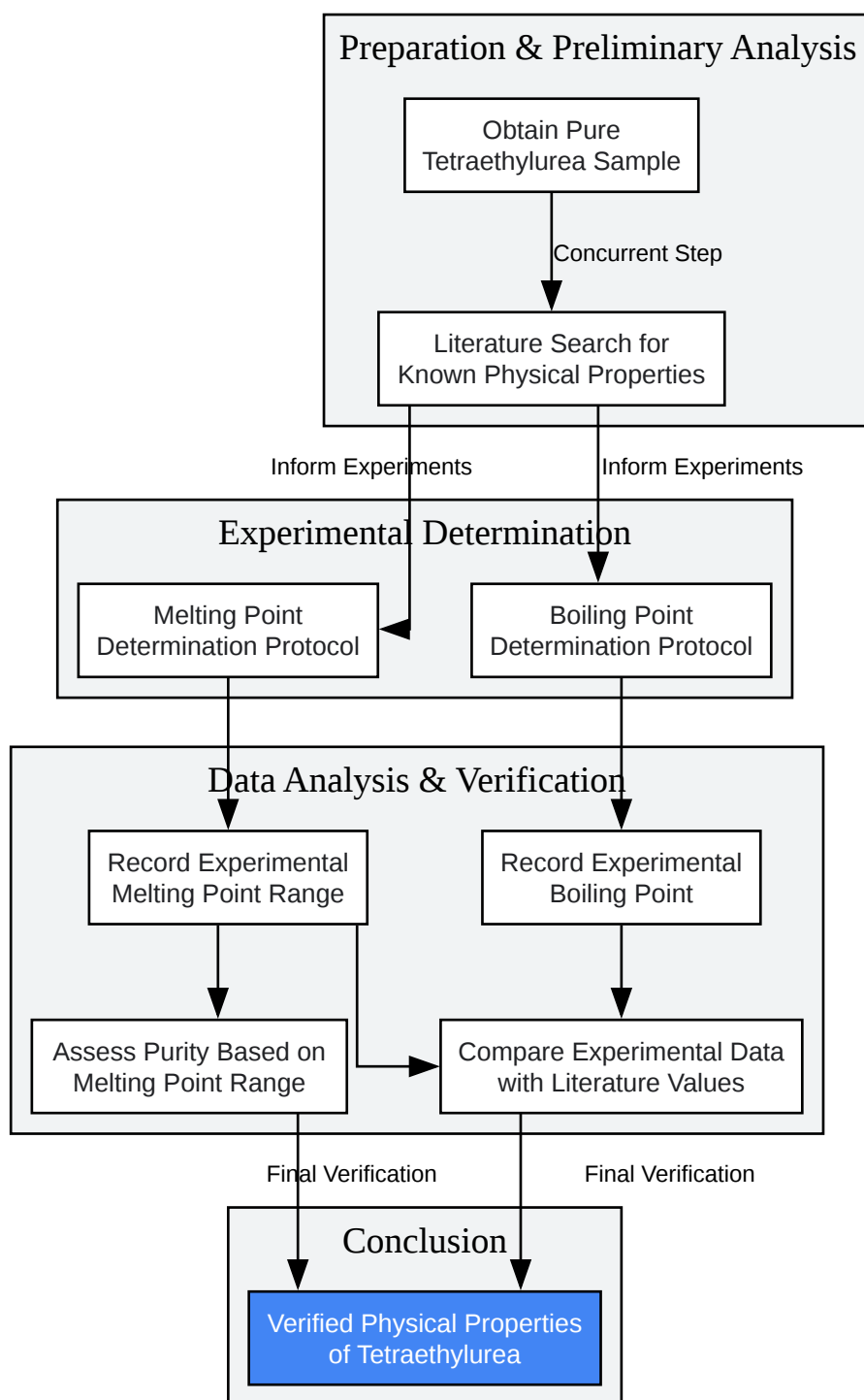
Procedure:

- Apparatus Setup: A small volume of **tetraethylurea** is placed in the test tube. A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

- **Heating:** The test tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.
- **Observation:** Heating continues until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.
- **Data Recording:** The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid at the prevailing atmospheric pressure.
- **Pressure Correction:** Since the boiling point is dependent on pressure, it is standard practice to report the atmospheric pressure at which the measurement was taken and, if necessary, correct the boiling point to standard pressure (1 atm).

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a chemical substance such as **tetraethylurea**.



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Caption: Workflow for determining the physical properties of **tetraethylurea**.

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